molecular formula C18H25NO6 B12100620 19-Hydroxysenecionine

19-Hydroxysenecionine

Cat. No.: B12100620
M. Wt: 351.4 g/mol
InChI Key: XVKRSUITGOSAJK-QDEBKDIKSA-N
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Description

19-Hydroxysenecionine is a pyrrolizidine alkaloid metabolite derived from senecionine. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds found in various plant species, particularly in the Senecio genus. These compounds are known for their hepatotoxicity and potential carcinogenicity. This compound was first isolated from the hepatic microsomes of mice, indicating its role as a metabolite in the biotransformation of senecionine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxysenecionine typically involves the hydroxylation of senecionine. This can be achieved through enzymatic reactions using liver microsomes, which mimic the metabolic processes in mammals. The specific conditions include the use of a muBondapak-C18 reverse-phase system for high-performance liquid chromatography to isolate and identify the metabolite .

Industrial Production Methods: Industrial production of this compound is not well-documented, primarily due to its classification as a toxic compound. the isolation from natural sources or through biotransformation processes using microbial or enzymatic systems could be potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 19-Hydroxysenecionine undergoes several types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially leading to the formation of toxic metabolites.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, and other polar solvents are commonly used.

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and toxicities.

Scientific Research Applications

19-Hydroxysenecionine has several applications in scientific research:

    Chemistry: Used as a model compound to study the metabolism of pyrrolizidine alkaloids and their toxicological profiles.

    Biology: Investigated for its effects on cellular processes and its role in inducing hepatotoxicity.

    Medicine: Studied for its potential therapeutic applications and toxicological impacts on liver function.

    Industry: Limited applications due to its toxicity, but it can be used in research settings to develop detoxification methods and safety guidelines for handling pyrrolizidine alkaloids.

Mechanism of Action

The mechanism of action of 19-Hydroxysenecionine involves its biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing hepatotoxicity and potentially leading to carcinogenesis. The primary molecular targets include liver cells, where the compound induces oxidative stress and cellular damage .

Comparison with Similar Compounds

    Senecionine: The parent compound from which 19-Hydroxysenecionine is derived.

    Senecionine N-oxide: Another metabolite of senecionine with similar toxicological properties.

    Retrorsine: A structurally related pyrrolizidine alkaloid with comparable biological effects.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its metabolic pathway and toxicity profile. Unlike other metabolites, it has distinct interactions with liver enzymes, leading to unique toxicological outcomes.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(4E)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO6/c1-3-11-8-13(9-20)18(2,23)17(22)24-10-12-4-6-19-7-5-14(15(12)19)25-16(11)21/h3-4,13-15,20,23H,5-10H2,1-2H3/b11-3+

InChI Key

XVKRSUITGOSAJK-QDEBKDIKSA-N

Isomeric SMILES

C/C=C/1\CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO

Origin of Product

United States

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